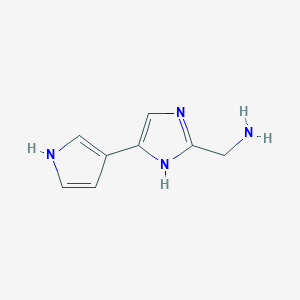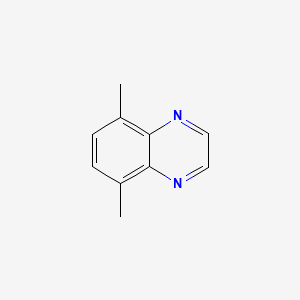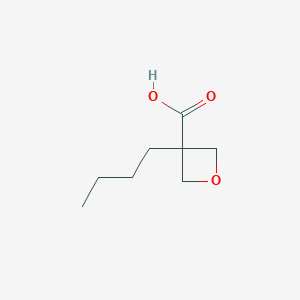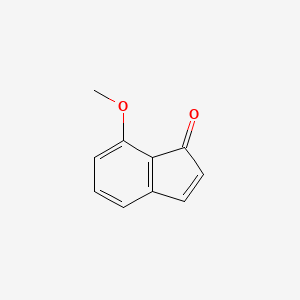
7-methoxy-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-1H-inden-1-one is an organic compound with the molecular formula C10H10O2. It is a derivative of indanone, featuring a methoxy group at the 7th position of the indanone ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
7-methoxy-1H-inden-1-one can be synthesized using chroman-4-one as the starting material. The synthesis involves several steps, including the formation of intermediates and subsequent reactions to yield the final product . One efficient method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced and dehydrated to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
7-methoxy-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
7-methoxy-1H-inden-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-methoxy-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methoxy-1-indanone
- 5-methoxy-1-indanone
- 7-methoxy-2,3-dihydro-1H-inden-1-one
Uniqueness
7-methoxy-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C10H8O2 |
|---|---|
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
7-methoxyinden-1-one |
InChI |
InChI=1S/C10H8O2/c1-12-9-4-2-3-7-5-6-8(11)10(7)9/h2-6H,1H3 |
InChI-Schlüssel |
RUJONQYFMJWDIH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1C(=O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol](/img/structure/B11918851.png)
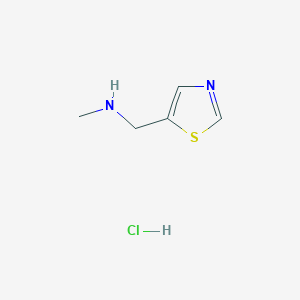
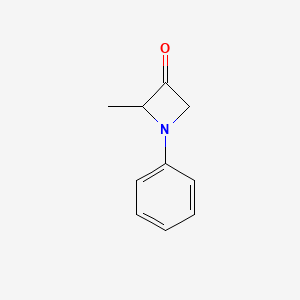
![2-Chlorooxazolo[4,5-c]pyridine](/img/structure/B11918888.png)
![(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol](/img/structure/B11918900.png)
![[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid](/img/structure/B11918909.png)
![1'H,3H,3'H-Spiro[furan-2,2'-pyrrolizine]](/img/structure/B11918916.png)
![3-Thia-1-azaspiro[4.4]nonan-2-one](/img/structure/B11918923.png)
![(6-amino-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11918928.png)
